molecular formula C20H16IN B14643260 10-Methyl-9-phenylacridin-10-ium iodide CAS No. 56733-21-2

10-Methyl-9-phenylacridin-10-ium iodide

Cat. No.: B14643260
CAS No.: 56733-21-2
M. Wt: 397.3 g/mol
InChI Key: MWZUQHAUNYTUOJ-UHFFFAOYSA-M
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Description

10-Methyl-9-phenylacridin-10-ium iodide is an organic compound belonging to the acridinium family. It is characterized by the presence of a phenyl group at the 9-position and a methyl group at the 10-position of the acridinium core, with an iodide counterion. This compound is known for its photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-9-phenylacridin-10-ium iodide typically involves the alkylation of 9-phenylacridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-9-phenylacridin-10-ium iodide undergoes various chemical reactions, including:

    Photoreduction: In the presence of light and a reducing agent, it can be reduced to 9,10-dihydro-10-methyl-9-phenylacridine.

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride or bromide.

    Oxidation: It can be oxidized to form acridone derivatives.

Common Reagents and Conditions

    Photoreduction: Methanol and potassium carbonate under UV light.

    Nucleophilic Substitution: Halide salts in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Photoreduction: 9,10-Dihydro-10-methyl-9-phenylacridine.

    Nucleophilic Substitution: 10-Methyl-9-phenylacridin-10-ium chloride or bromide.

    Oxidation: Acridone derivatives.

Scientific Research Applications

10-Methyl-9-phenylacridin-10-ium iodide is used in various scientific research fields:

    Chemistry: As a photoredox catalyst in organic synthesis.

    Biology: In studies of cellular processes and as a fluorescent probe.

    Industry: Used in the development of light-emitting devices and sensors.

Mechanism of Action

The mechanism of action of 10-Methyl-9-phenylacridin-10-ium iodide involves its ability to absorb light and undergo photochemical reactions. Upon excitation, it can transfer electrons to or from other molecules, acting as a photoredox catalyst. This property is utilized in various chemical transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 9-Mesityl-10-phenylacridinium tetrafluoroborate
  • 9-Mesityl-10-methylacridin-10-ium iodide
  • 10-Methyl-9-phenylacridinium perchlorate

Uniqueness

10-Methyl-9-phenylacridin-10-ium iodide is unique due to its specific photophysical properties, which make it an effective photoredox catalyst. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its versatility.

Properties

CAS No.

56733-21-2

Molecular Formula

C20H16IN

Molecular Weight

397.3 g/mol

IUPAC Name

10-methyl-9-phenylacridin-10-ium;iodide

InChI

InChI=1S/C20H16N.HI/c1-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21;/h2-14H,1H3;1H/q+1;/p-1

InChI Key

MWZUQHAUNYTUOJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4.[I-]

Origin of Product

United States

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